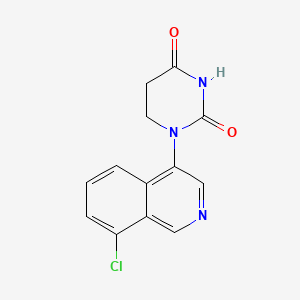
1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Isoquinoline Derivative: Starting with a suitable isoquinoline precursor, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Pyrimidinedione Formation: The chlorinated isoquinoline can then be reacted with urea or a substituted urea under acidic or basic conditions to form the pyrimidinedione ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinoline derivative, while reduction could produce a dihydroisoquinoline compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound could affect cellular signaling pathways, leading to changes in cell behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(8-Bromo-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione: Similar structure with a bromo group instead of a chloro group.
1-(8-Methyl-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione: Similar structure with a methyl group instead of a chloro group.
Uniqueness
1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H10ClN3O2 |
|---|---|
Molekulargewicht |
275.69 g/mol |
IUPAC-Name |
1-(8-chloroisoquinolin-4-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H10ClN3O2/c14-10-3-1-2-8-9(10)6-15-7-11(8)17-5-4-12(18)16-13(17)19/h1-3,6-7H,4-5H2,(H,16,18,19) |
InChI-Schlüssel |
QCXQSQUEFASIBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2=C3C=CC=C(C3=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


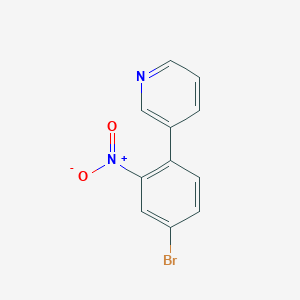
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)

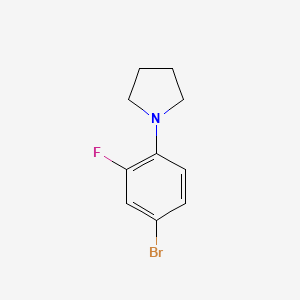

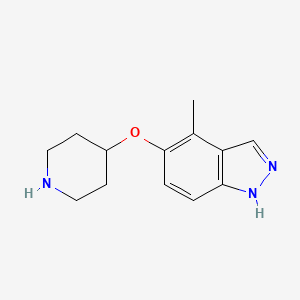

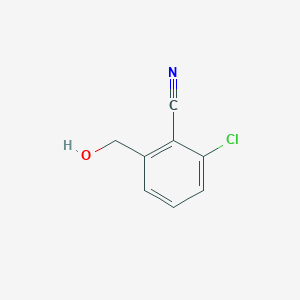


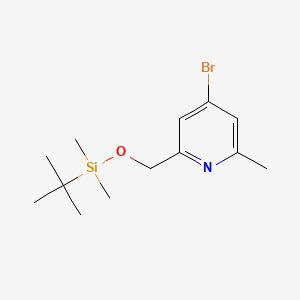
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)
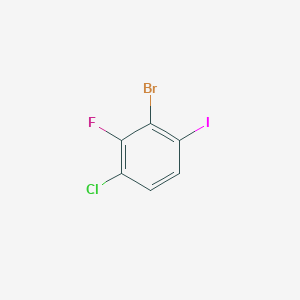
![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)
